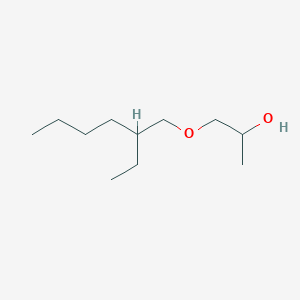
1-(2-ethylhexoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylhexoxy)propan-2-ol is an organic compound with the molecular formula C10H22O3. It is a type of alcohol, specifically a glycol ether, which is often used in various industrial applications due to its solvent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylhexoxy)propan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-ethylhexoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form corresponding alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes .
Aplicaciones Científicas De Investigación
1-(2-ethylhexoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a solvent in the production of paints, coatings, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylhexoxy)propan-2-ol involves its ability to act as a solvent, which facilitates the dissolution of various substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, which allows it to effectively dissolve both polar and non-polar compounds .
Comparación Con Compuestos Similares
Similar Compounds
1-Butoxy-2-propanol: Similar in structure but with a shorter alkyl chain.
Dipropylene glycol monobutyl ether: Similar in structure but with different ether linkages.
Uniqueness
1-(2-ethylhexoxy)propan-2-ol is unique due to its specific alkyl chain length and ether linkages, which give it distinct solvent properties compared to other similar compounds. Its ability to dissolve a wide range of substances makes it particularly valuable in various industrial applications .
Propiedades
Número CAS |
1559-39-3 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
SMILES canónico |
CCCCC(CC)COCC(C)O |
Key on ui other cas no. |
1559-39-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















